molecular formula C10H17IN2O2 B8088848 Iperoxo

Iperoxo

Cat. No.: B8088848
M. Wt: 324.16 g/mol
InChI Key: XWEOIAMCTHLJJB-UHFFFAOYSA-M
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Description

Iperoxo is a potent orthosteric agonist of muscarinic acetylcholine receptors (mAChRs) with exceptional affinity across all five receptor subtypes (M1-M5) . It is characterized as a 'superagonist' at the M2 receptor, demonstrating a unique ability to activate the receptor with supraphysiological efficacy , significantly exceeding the maximum signaling output of the endogenous agonist acetylcholine (ACh) . This high-efficacy activation is mechanistically attributed to iperoxo's engagement of the orthosteric binding pocket via two distinct interaction points, stabilizing a receptor conformation of maximum efficacy for G-protein signaling . The compound's high potency and stability have made it an essential pharmacological tool for crystallizing the active-state M2 receptor and for studying GPCR activation mechanisms . Iperoxo also serves as a critical building block for designing bitopic/dualsteric ligands and hybrid molecules, which aim to achieve receptor-subtype selectivity and functional pathway bias . Its tritiated form, [3H]iperoxo, is a powerful radioagonist for probing active-state receptor conformations in binding studies . Research applications of iperoxo include the investigation of cholinergic systems, GPCR signaling paradigms, and the development of novel therapeutics for central nervous system disorders such as Alzheimer's disease . This product is intended for research purposes only and is not approved for human or diagnostic use.

Properties

IUPAC Name

4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEOIAMCTHLJJB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#CCOC1=NOCC1.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Mannich Reaction : Formation of the 3-nitro-Δ²-isoxazoline intermediate using formaldehyde and ammonium acetate.

  • Nucleophilic Substitution : Introduction of the propargyloxy group at the isoxazoline C3 position.

  • Triazole Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the hexyl-triazole moiety.

Table 1: Comparison of Original and Optimized Syntheses

ParameterOriginal MethodOptimized Method
Total Steps73
Overall Yield12%42%
Reaction Time6–7 days48 hours
Chromatography Required4 steps1 step

This approach minimized purification needs by employing high-yield, regioselective reactions. The CuAAC step, in particular, achieved >90% efficiency, avoiding the racemization issues observed in earlier methods.

Structural Analogs and Derivatives

Modifications to the iperoxo scaffold have been explored to study structure-activity relationships (SAR). Notable derivatives include:

  • IP-C3/IP-C5 : Alkyl chain extensions at the triazole nitrogen to probe steric effects.

  • C1-IP-C1 : Methylation at the isoxazoline 5-position to assess electronic contributions.

  • Tacrine-Iperoxo Hybrids : Bifunctional ligands linking iperoxo to acetylcholinesterase inhibitors via polymethylene spacers.

Table 2: Synthesis of Iperoxo Derivatives

DerivativeModification SiteSynthetic MethodYield (%)
IP-C3Triazole N-alkylationAlkylation with n-propyl bromide68
IP-C5Triazole N-alkylationAlkylation with n-pentyl bromide72
C1-IP-C1Isoxazoline C5-methylFriedel-Crafts alkylation58
10-C10Tacrine hybridMicrowave-assisted coupling85

Microwave-assisted synthesis proved critical for hybrid compounds, reducing reaction times from 36 hours to 10 minutes in some cases.

Large-Scale Production and Purification

Industrial-scale synthesis requires addressing solvent selection and catalyst loading:

  • Solvent Optimization : Switching from THF to acetonitrile improved intermediate solubility, reducing byproduct formation during Mannich reactions.

  • Catalyst Recycling : Immobilized copper nanoparticles enabled 5 reaction cycles without loss of CuAAC efficiency.

  • Crystallization vs. Chromatography : Replacement of column chromatography with pH-dependent crystallization increased throughput by 30%.

Critical quality control parameters include:

  • HPLC Purity : >99.5% (C18 column, 0.1% TFA/ACN gradient)

  • Chiral Purity : >99% ee (Chiralpak AD-H, hexane/isopropanol)

  • Residual Solvents : <50 ppm (ICH Q3C guidelines)

Scientific Research Applications

Muscarinic Receptor Activation

Iperoxo is recognized for its ability to activate muscarinic receptors, particularly the M2 subtype, with supraphysiological efficacy. This characteristic positions iperoxo as a valuable tool for studying G protein-coupled receptor (GPCR) dynamics.

  • Superagonism : Iperoxo exhibits superagonistic properties, meaning it can activate receptors more effectively than natural ligands like acetylcholine (ACh). Studies indicate that iperoxo can maintain its efficacy even in the presence of mutations that impair ACh binding, highlighting its potential for therapeutic applications in conditions where receptor function is compromised .
  • Binding Affinity : Research has shown that iperoxo binds with high affinity to various muscarinic receptor subtypes, allowing for detailed studies on receptor activation mechanisms. Its ability to probe conformational changes in receptors makes it an essential compound for understanding GPCR signaling pathways .

Therapeutic Potential

The implications of iperoxo extend beyond basic research; it holds promise for therapeutic applications in several medical conditions.

  • Neurological Disorders : Given its interaction with mAChRs, iperoxo may be beneficial in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of cholinergic signaling pathways could provide new avenues for intervention in these diseases .
  • Cardiovascular Applications : The M2 receptor is involved in cardiac function regulation. Iperoxo’s ability to modulate this receptor could lead to novel treatments for cardiac arrhythmias and other related conditions .

Research Methodologies

Iperoxo has been utilized in various experimental approaches to elucidate receptor dynamics and interactions.

  • Dynamic Mass Redistribution (DMR) : This technique has been employed to assess the signaling competence of iperoxo compared to ACh. Findings indicate that iperoxo significantly enhances G protein signaling pathways beyond what is achievable with traditional agonists .
  • Structural Studies : Advanced techniques such as cryo-electron microscopy (cryo-EM) have been leveraged to visualize the M2 receptor in complex with iperoxo. These studies have provided insights into the structural basis of superagonism and receptor activation .

Table 1: Summary of Key Research Findings on Iperoxo

Study ReferenceFocus AreaKey Findings
Muscarinic Receptor DynamicsIperoxo shows high affinity for M2 and M4 receptors; effective in probing receptor conformational changes.
Superagonism MechanismDemonstrated higher efficacy than ACh; retains activity despite orthosteric mutations.
Structural InsightsRevealed binding interactions at the M2 receptor; enhanced understanding of GPCR activation mechanisms.
Therapeutic ApplicationsPotential use in treating neurological disorders and cardiovascular diseases through mAChR modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

2.1.1. Acetylcholine (ACh)
  • Potency : Iperoxo is 100–1,000× more potent than ACh in Gi activation (pEC₅₀ = 10.5 vs. 7.5) .
  • Efficacy : Operational efficacy (τ) for Gi signaling is 3.5× higher than ACh (τ = 1.2 vs. 0.4) .
  • Receptor Reserve : Iperoxo requires <10% receptor occupancy to achieve half-maximal response, whereas ACh needs >80% .
2.1.2. Oxotremorine M
  • Head Group : Shares the trimethylammonium head with Iperoxo but lacks the D2-isoxazolinyl-ether tail.
  • Potency : Oxotremorine M is 10× less potent than Iperoxo in [35S]GTPγS assays (pEC₅₀ = 8.1 vs. 10.2) .
  • Bias : Oxotremorine M shows Gs bias in CHO-hM2 cells, unlike Iperoxo, which maintains balanced Gi/Gs signaling .
2.1.3. Xanomeline
  • Selectivity: Xanomeline is M₁/M₄-preferring, while Iperoxo is pan-muscarinic .
  • Binding Mode: Xanomeline stabilizes both orthosteric and allosteric sites in M₄R, whereas Iperoxo binds exclusively orthosterically .

Derivatives of Iperoxo

Compound Modification Gi Efficacy (τ) Gs Efficacy (τ) Key Finding
IP-H Head: CH₃ → H 0.6 0.3 10–100× potency loss vs. Iperoxo
IP-C3 Head: CH₃ → n-propyl 1.1 0.4 Gs bias (P < 0.05)
IP-C5 Head: CH₃ → n-pentyl 0.9 0.3 ACh-like signaling
C1-IP-C1 Tail: Methylation at C5 0.4 0.2 Efficacy reduced to ACh levels

Key Insight : Both the head and tail of Iperoxo contribute to its efficacy. Altering either reduces signaling to ACh levels .

Structural Insights

  • Binding Pocket Volume : M₂R’s orthosteric pocket (55.0 ų) is smaller than M₁R’s (73.7 ų), explaining Iperoxo’s 10–100× higher affinity for M₂R .
  • Residue Interactions : The D2-isoxazolinyl-ether tail interacts with Tyr104 (M₂) and Trp400 (M₂), stabilizing active conformations .
  • Cryo-EM Structures : Iperoxo-bound M₂R complexes reveal tighter TM6 outward movement compared to ACh, enhancing G-protein coupling .

Functional Superiority in Disease Models

  • MRC-5 Fibroblasts : Iperoxo’s operational efficacy (τ = 1.8) is 2× higher than oxotremorine M (τ = 0.9) in primary cells .
  • Y104A Mutant M₂R : Iperoxo retains 70% activity vs. ACh’s 30% after orthosteric site disruption, suggesting accessory binding interactions .

Mechanistic Basis of Superagonism

Iperoxo’s supraphysiological efficacy arises from:

High Intrinsic Efficacy: Stabilizes active receptor states more effectively than ACh, as shown by phenoxybenzamine alkylation assays .

Dual Interaction Sites : The trimethylammonium head engages Asp103 (orthosteric), while the tail interacts with Tyr104 (accessory), enabling cooperative activation .

Reduced Receptor Reserve : Achieves maximal signaling with minimal occupancy, a hallmark of superagonists .

Implications for Drug Discovery

  • Operational Efficacy (τ) : A critical parameter for identifying superagonists, as demonstrated by Iperoxo’s τ >1 .
  • Bias Profiling : Iperoxo derivatives (e.g., IP-C3) reveal structural determinants of G-protein bias, aiding biased agonist design .

Biological Activity

Iperoxo is a potent synthetic agonist of the muscarinic acetylcholine receptor (mAChR), specifically targeting the M2 subtype. Its unique pharmacological profile positions it as a significant compound in the study of G protein-coupled receptors (GPCRs) and their signaling pathways. This article explores the biological activity of iperoxo, highlighting its efficacy, mechanisms of action, and implications for therapeutic applications.

Overview of Iperoxo's Mechanism

Iperoxo acts primarily as a superagonist at the M2 muscarinic receptor, demonstrating significantly higher efficacy compared to the endogenous agonist acetylcholine (ACh). Research indicates that iperoxo engages with the receptor through multiple interaction points, enhancing its signaling capabilities beyond that of ACh. This property is attributed to its ability to stabilize the receptor in an active conformation, facilitating G protein activation more effectively than conventional agonists .

Efficacy Comparison

In comparative studies using CHO-hM2 cells, iperoxo was shown to surpass ACh in activating both G_i and G_s signaling pathways. The compound's efficacy was preserved even in specific receptor mutants that compromised ACh signaling, suggesting a robust mechanism that allows iperoxo to maintain its agonistic effects under various conditions .

Compound Efficacy Signaling Pathways Activated
Acetylcholine (ACh)BaselineG_i, G_s
IperoxoHighG_i, G_s

Structural Insights

Crystallographic studies have elucidated the binding conformation of iperoxo within the M2 receptor. The compound adopts a bent conformation that occludes the binding site from solvent exposure, which is critical for effective receptor activation. Notably, specific amino acid interactions within the receptor's binding pocket are essential for iperoxo's high affinity and efficacy .

Study 1: Superagonism Characterization

In a study aimed at characterizing iperoxo's superagonistic properties, researchers synthesized various analogues and assessed their signaling capabilities. Results indicated that modifications to iperoxo’s structure could either enhance or diminish its efficacy, providing insights into structure-activity relationships (SAR) relevant for drug design .

Study 2: Allosteric Modulation

Research also explored the interaction between iperoxo and allosteric modulators such as LY2119620. Findings suggested that iperoxo could synergistically enhance the effects of these modulators, indicating potential therapeutic applications in conditions where modulation of mAChRs is beneficial .

Implications for Therapeutic Applications

Iperoxo's unique properties as a superagonist make it a candidate for further research in treating diseases involving cholinergic dysregulation. Its ability to selectively activate specific signaling pathways without triggering adverse effects associated with traditional agonists presents an opportunity for developing new therapies for conditions such as Alzheimer's disease and other cognitive disorders.

Q & A

Basic: What experimental approaches are used to characterize Iperoxo’s affinity and efficacy at muscarinic receptors?

Answer:
Iperoxo’s affinity and efficacy are typically assessed using radioligand binding assays (e.g., displacement of [³H]-NMS in CHO-hM2 cells) to measure binding constants (pKD) and cooperativity with allosteric modulators like LY2119620 . Operational model analysis quantifies its "superagonistic" efficacy (log τ values) by comparing signaling outputs (e.g., dynamic mass redistribution or β-arrestin recruitment) to endogenous agonists like acetylcholine (ACh) . For example, Iperoxo exhibits 100-fold higher potency than ACh in Gi activation, attributed to its unique structural interactions with conserved residues (e.g., N4046.52, Y4267.39) .

Advanced: How do structural studies inform the design of Iperoxo derivatives with biased signaling?

Answer:
Cryo-EM and X-ray crystallography reveal Iperoxo’s binding pose in the orthosteric pocket of M2R and M4R, stabilizing active-state conformations through hydrogen bonds with D1033.32 and the "tyrosine lid" (Y1043.33, Y4036.51) . Molecular docking and metadynamics simulations identify egress routes and ligand-receptor dynamics, enabling rational modifications (e.g., linker length in dualsteric ligands) to bias signaling toward Gi over Gs pathways . For instance, replacing Iperoxo’s oxazoline ring with bulkier groups alters interactions with extracellular vestibule residues (e.g., W23.50), reducing β-arrestin recruitment .

Basic: What distinguishes Iperoxo as a superagonist at mAChRs compared to endogenous agonists like ACh?

Answer:
Iperoxo’s supraphysiological efficacy arises from its dual interaction with the orthosteric pocket and extracellular vestibule, enabling parallel activation of receptor subdomains. Unlike ACh, Iperoxo retains full efficacy in M2-Y1043.33A mutants and shows shallow binding curves (slope factor <1), suggesting cooperative binding to multiple receptor states . Operational model analysis confirms its log τ values for Gi activation are 10-fold higher than ACh, even when corrected for cell-surface receptor density .

Advanced: How do allosteric modulators like LY2119620 affect Iperoxo’s binding and receptor activation?

Answer:
LY2119620, a positive allosteric modulator (PAM), binds the extracellular vestibule of M2R, enhancing Iperoxo’s affinity (pEC50 shift from 9.2 to 10.1) without altering its maximal efficacy . Structural studies show LY2119620 blocks Iperoxo’s primary egress route, prolonging residence time and stabilizing active-state conformations . However, in M4R complexes, LY2119620 acts as a bitopic agonist , directly activating the receptor through partial overlap with Iperoxo’s binding site . Kinetic assays (e.g., τRAMD simulations) quantify these effects, showing a 3-fold reduction in Iperoxo’s dissociation rate in the presence of LY2119620 .

Basic: What in vitro assays are used to assess Iperoxo’s signaling through G proteins and β-arrestin?

Answer:
Mini-G protein BRET assays measure Gi/Gq activation by quantifying mini-Gα subunit recruitment in HEK293 cells expressing M1/M2/M4 receptors . For β-arrestin2 recruitment, luciferase-based assays (e.g., PathHunter) reveal Iperoxo’s Emax at hM1R and hM5R exceeds carbachol by 20–30%, though signal amplification artifacts require validation via proximal readouts (e.g., IPx accumulation in CHO-Gα16 fusion systems) .

Advanced: What computational methods predict Iperoxo’s dissociation pathways and kinetics?

Answer:
Metadynamics simulations map the free energy landscape of Iperoxo unbinding from M2R, identifying two egress routes: one through the extracellular vestibule (blocked by LY2119620) and another via a lateral membrane-embedded pathway . Frequency-adaptive metadynamics calculates dissociation rates (koff ≈ 0.03 s⁻¹), consistent with surface plasmon resonance (SPR) data . These models also rationalize mutagenesis results (e.g., W23.50A mutations accelerate dissociation by 50%) .

Basic: How is Iperoxo utilized in studying receptor conformational changes?

Answer:
FTIR spectroscopy tracks Iperoxo-induced structural shifts in M2R, such as protonation of D1033.32 and gauche-to-trans transitions in the tyrosine lid (Y4267.39) . Comparative cryo-EM of M2R-Gi complexes shows Iperoxo stabilizes a homogeneous active state, unlike ACh, which induces conformational heterogeneity . Radiolytic footprinting further identifies Iperoxo-specific interactions with transmembrane helices TM3 and TM5 .

Advanced: What methodological challenges arise when quantifying Iperoxo’s supraphysiological efficacy?

Answer:
Signal amplification in β-arrestin recruitment assays can artificially inflate Emax values, necessitating normalization to proximal G-protein activation (e.g., mini-Gαq BRET) . Operational model deviations occur when ligand binding (pKD) and signaling (pEC50) curves diverge (e.g., Iperoxo’s 30,000 pM binding vs. 100 pM signaling), requiring correction for receptor reserve and amplification factors .

Basic: What synthetic strategies are employed to develop Iperoxo-based dualsteric ligands?

Answer:
Iperoxo’s oxazoline core is synthesized via a three-step process: nitrosation, cyclization, and Cu⁺-catalyzed coupling to allosteric pharmacophores (e.g., W84 derivatives) . Linker optimization (e.g., 6-carbon alkyl chains) balances orthosteric/allosteric interactions, as seen in Iper-6-phth hybrids, which show Gi bias at M2R but retain M1/M5 polypharmacology .

Advanced: How do mutations in the M2 receptor affect Iperoxo’s superagonistic activity?

Answer:
M2-Y1043.33A mutations abolish ACh signaling but preserve Iperoxo’s efficacy (Emax ≈ 95%), highlighting its reliance on conserved residues (N4046.52, D1033.32) for activation . Molecular dynamics simulations show W6.48A mutations disrupt Iperoxo’s hydrogen-bond network, reducing Gi activation by 70% while sparing β-arrestin recruitment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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